molecular formula C11H16O B13286923 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde

1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde

Cat. No.: B13286923
M. Wt: 164.24 g/mol
InChI Key: IITUTWLJDBITCM-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C11H16O It is characterized by a cycloheptane ring substituted with a prop-2-yn-1-yl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde can be synthesized through several methods. One common approach involves the N-alkylation of cycloheptane derivatives with propargyl bromide under phase-transfer catalysis conditions. The reaction typically occurs in a two-phase system with toluene and 50% sodium hydroxide .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and phase-transfer catalysis can be applied to scale up the production process. This involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The prop-2-yn-1-yl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Propargyl bromide, phase-transfer catalysts

Major Products Formed:

    Oxidation: 1-(Prop-2-yn-1-yl)cycloheptane-1-carboxylic acid

    Reduction: 1-(Prop-2-yn-1-yl)cycloheptane-1-methanol

    Substitution: Various substituted cycloheptane derivatives

Scientific Research Applications

1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)cycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-(Prop-2-yn-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    1-(Prop-2-yn-1-yl)cyclopentane-1-carbaldehyde: Similar structure but with a cyclopentane ring.

    1-(Prop-2-yn-1-yl)cyclooctane-1-carbaldehyde: Similar structure but with a cyclooctane ring.

The uniqueness of this compound lies in its seven-membered ring, which imparts distinct chemical and physical properties compared to its five-, six-, and eight-membered ring analogs.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-prop-2-ynylcycloheptane-1-carbaldehyde

InChI

InChI=1S/C11H16O/c1-2-7-11(10-12)8-5-3-4-6-9-11/h1,10H,3-9H2

InChI Key

IITUTWLJDBITCM-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCCCCC1)C=O

Origin of Product

United States

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